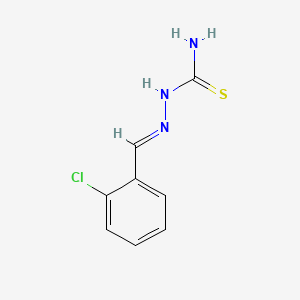

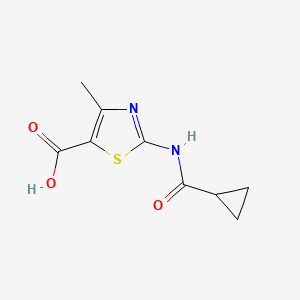

2-Chlorobenzaldehyde thiosemicarbazone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Activity

Thiosemicarbazones, including 2-Chlorobenzaldehyde thiosemicarbazone, have shown potential anticancer activities . When these compounds bind with metal ions, they exhibit an array of potential anticancer activities . For instance, bis copper chelates derived from glyoxal bis (4-methyl-4-phenyl-3-thiosemicarbazone) showed potential activity against human cancer cell lines .

Antimicrobial Activity

2-Chlorobenzaldehyde thiosemicarbazone has demonstrated significant antimicrobial activity. Compounds having chloro and nitro substituents were found to be the most active ones . This makes them potential candidates for the development of new antimicrobial drugs.

Antifungal Activity

In addition to their antibacterial properties, these compounds have also shown antifungal activities . This broad-spectrum antimicrobial activity can be beneficial in treating various types of infections.

Antiviral Activity

Some compounds, including 2-Chlorobenzaldehyde thiosemicarbazone, have shown activity against Vesicular stomatitis virus (VSV) in HeLa cell cultures . This suggests potential applications in antiviral drug development.

Inhibition of Cathepsin B

Thiosemicarbazones have been found to inhibit cathepsin B activity to a greater extent than semicarbazones . Cathepsin B is a lysosomal cysteine protease that plays multiple roles both in physiological and pathological processes, including cancer and rheumatoid arthritis .

Analytical Chemistry Applications

Thiosemicarbazones have found numerous applications in Analytical Chemistry . The specific applications in this field are not detailed in the sources, but the mention indicates a broad utility of these compounds in chemical analysis.

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on these compounds to understand and predict their biological activities based on their chemical structures . These studies are crucial in drug design and optimization.

Potential Future Applications

Given their diverse biological activities and the ability to form complexes with metal ions, thiosemicarbazones, including 2-Chlorobenzaldehyde thiosemicarbazone, have potential future applications in medicinal chemistry . Structure optimization of these compounds may result in the discovery of potential anticancer and antimicrobial drugs .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-Chlorobenzaldehyde thiosemicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has been associated with various diseases, including cancer, rheumatoid arthritis, and muscular dystrophy .

Mode of Action

2-Chlorobenzaldehyde thiosemicarbazone interacts with cathepsin B, inhibiting its activity to a greater extent than semicarbazones . The compound acts as a competitive inhibitor to cathepsin B . The results of docking experiments also show a decrease in energy after ligand–enzyme active site interaction, supporting the compound as an inhibitor to cathepsin B .

Biochemical Pathways

The inhibition of cathepsin B by 2-Chlorobenzaldehyde thiosemicarbazone affects the biochemical pathways associated with this enzyme. As cathepsin B is involved in intracellular protein turnover and antigen processing, the compound’s action can impact these processes . .

Result of Action

The inhibition of cathepsin B by 2-Chlorobenzaldehyde thiosemicarbazone can have significant molecular and cellular effects. Given that overexpression of cathepsin B has been observed in various malignancies , the compound’s inhibitory action could potentially impact the progression of these diseases.

Action Environment

The action of 2-Chlorobenzaldehyde thiosemicarbazone can be influenced by various environmental factors. For instance, the pH level can impact the proteolytic activity of cathepsin B . .

Propriétés

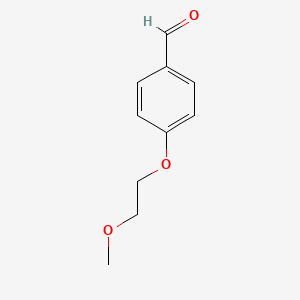

IUPAC Name |

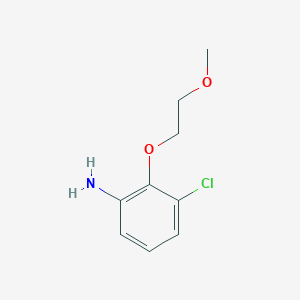

[(E)-(2-chlorophenyl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPJVXICCFYSRT-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorobenzaldehyde thiosemicarbazone | |

CAS RN |

5706-78-5 | |

| Record name | Benzaldehyde, o-chloro-, 3-thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005706785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROBENZALDEHYDE THIOSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the known biological activity of 2-Chlorobenzaldehyde thiosemicarbazone?

A1: Research indicates that 2-Chlorobenzaldehyde thiosemicarbazone demonstrates antimicrobial activity against a range of gram-positive bacteria, gram-negative bacteria, and fungi. Specifically, it has shown efficacy against Staphylococcus aureus, E. coli, Aspergillus Niger, and Candida albicans in laboratory settings []. Further research has explored its potential as a tyrosinase inhibitor. Studies have demonstrated its ability to inhibit both the monophenolase and diphenolase activity of mushroom tyrosinase, indicating its potential as an anti-pigmentation agent [].

Q2: How does the structure of 2-Chlorobenzaldehyde thiosemicarbazone relate to its tyrosinase inhibitory activity?

A2: Studies comparing 2-Chlorobenzaldehyde thiosemicarbazone (2-Cl-BT) with 4-Chlorobenzaldehyde thiosemicarbazone (4-Cl-BT) provide insights into structure-activity relationships. While both compounds inhibit tyrosinase, they exhibit different mechanisms. 2-Cl-BT acts as a noncompetitive inhibitor of diphenolase activity, whereas 4-Cl-BT demonstrates mixed-type inhibition. This difference suggests that the position of the chlorine atom on the benzene ring significantly influences the interaction with the enzyme and the resulting inhibitory mechanism [].

Q3: What is known about the coordination chemistry of 2-Chlorobenzaldehyde thiosemicarbazone with metal ions?

A3: 2-Chlorobenzaldehyde thiosemicarbazone acts as a mononegative bidentate chelating ligand, coordinating to metal ions via the deprotonated thiol sulfur and azomethine nitrogen atoms []. It has been successfully complexed with various metal ions, including cadmium [], titanium(IV), nickel(II) [, ], copper(II) [, ], zinc(II), and manganese(II) []. The resulting complexes exhibit diverse geometries depending on the metal ion and other ligands present.

Q4: Has the crystal structure of 2-Chlorobenzaldehyde thiosemicarbazone or its metal complexes been determined?

A4: Yes, single-crystal X-ray analysis has been used to determine the crystal structures of 2-Chlorobenzaldehyde thiosemicarbazone [] and its cadmium halide complexes []. The thiosemicarbazone moiety in the free ligand adopts a specific configuration, influencing its coordination behavior. The cadmium complexes reveal distinct coordination geometries around the metal center, impacting their properties, including their second-order optical nonlinearity [].

Q5: Are there any reported applications of 2-Chlorobenzaldehyde thiosemicarbazone in materials science?

A5: Research suggests that cadmium halide complexes of 2-Chlorobenzaldehyde thiosemicarbazone exhibit second-order optical nonlinearity []. Specifically, the bromide complex displays significant second harmonic generation (SHG) efficiency, surpassing that of urea. This property highlights its potential in nonlinear optics applications, such as frequency conversion and optical switching.

Q6: What synthetic routes are available for preparing 2-Chlorobenzaldehyde thiosemicarbazone and its derivatives?

A6: 2-Chlorobenzaldehyde thiosemicarbazone is typically synthesized via the condensation reaction of 2-chlorobenzaldehyde with thiosemicarbazide [, ]. This reaction can be extended to utilize various substituted benzaldehydes and thiosemicarbazides, allowing for the synthesis of a library of derivatives with potentially diverse biological and chemical properties [, , ]. Interestingly, it has also been identified as an intermediate in the synthesis of naphtho[2,3-d]thiazole-4,9-diones from lawsone [, ].

Q7: What analytical techniques are commonly employed to characterize 2-Chlorobenzaldehyde thiosemicarbazone and its complexes?

A7: Various spectroscopic and analytical techniques are used to characterize 2-Chlorobenzaldehyde thiosemicarbazone and its metal complexes. These include:

- Elemental analysis: To determine the elemental composition and confirm the purity of the synthesized compounds [, ].

- Infrared (IR) spectroscopy: To identify functional groups and analyze the coordination mode of the ligand in metal complexes [, , , ].

- Nuclear magnetic resonance (NMR) spectroscopy: Including 1H NMR and 13C NMR, to elucidate the structure and determine the purity of the ligand and its complexes [, ].

- Ultraviolet-visible (UV-Vis) spectroscopy: To study the electronic transitions and characterize the ligand and its metal complexes [, ].

- Magnetic susceptibility measurements: To determine the magnetic moment and gain insights into the electronic configuration of metal ions in complexes [, ].

- Molar conductivity measurements: To assess the electrolytic nature and determine the number of ions present in solutions of metal complexes [].

- Thermal analysis: To investigate the thermal stability and decomposition patterns of the ligand and its complexes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

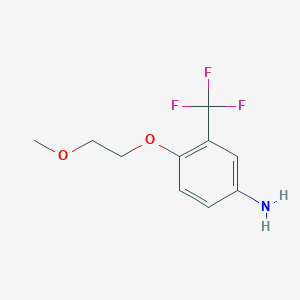

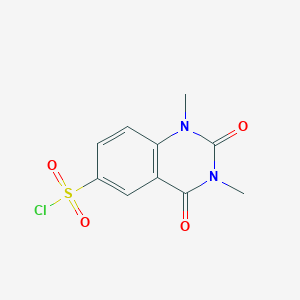

![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)

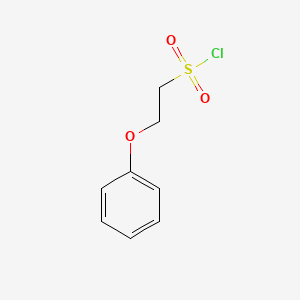

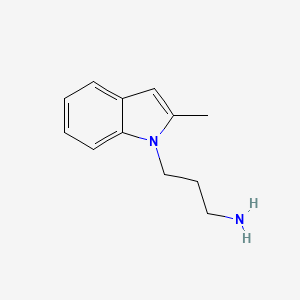

![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)

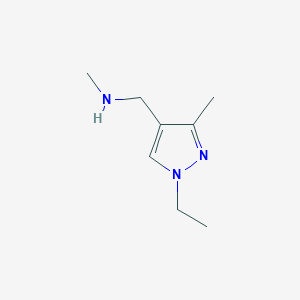

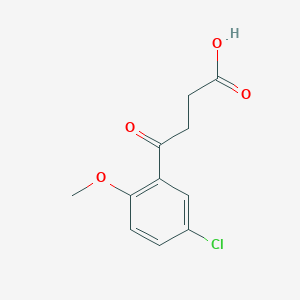

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1353219.png)